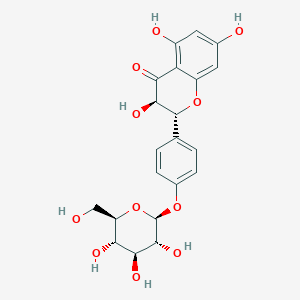
Aromadendrin 4'-glucoside
描述
Aromadendrin 4’-glucoside is a flavonoid glycoside derived from aromadendrin, a naturally occurring flavanonol. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Aromadendrin 4’-glucoside is found in various plants and has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aromadendrin 4’-glucoside typically involves the glycosylation of aromadendrin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to the hydroxyl group at the 4’ position of aromadendrin. Chemical glycosylation, on the other hand, may involve the use of glycosyl donors such as trichloroacetimidates or thioglycosides under acidic or basic conditions.
Industrial Production Methods: Industrial production of aromadendrin 4’-glucoside may involve biotechnological approaches, including the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods offer the advantage of scalability and cost-effectiveness.
化学反应分析
Types of Reactions: Aromadendrin 4’-glucoside undergoes various chemical reactions, including:
Oxidation: Aromadendrin 4’-glucoside can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions may involve the replacement of the glucose moiety with other functional groups, leading to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as acids or bases, depending on the nature of the substituent.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of aromadendrin 4’-glucoside, each with distinct chemical and biological properties.
科学研究应用
Chemistry: The compound is used as a model substrate in studies of glycosylation reactions and the development of new synthetic methodologies.
Biology: Aromadendrin 4’-glucoside has been investigated for its role in modulating cellular processes, including apoptosis and autophagy.
Industry: The compound’s antioxidant properties make it a valuable additive in food and cosmetic industries.
作用机制
Aromadendrin 4’-glucoside exerts its effects through various molecular targets and pathways:
Amyloid Aggregation: The compound accelerates the aggregation and fibrillization of amyloid proteins, which is beneficial in reducing the toxicity associated with misfolded amyloid species.
Cellular Signaling: Aromadendrin 4’-glucoside modulates signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and apoptosis.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
相似化合物的比较
Aromadendrin 4’-glucoside can be compared with other flavonoid glycosides, such as:
Quercetin 3-glucoside: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol 3-glucoside: Exhibits anticancer and cardioprotective effects.
Myricetin 3-glucoside: Demonstrates neuroprotective and anti-diabetic activities.
Uniqueness: Aromadendrin 4’-glucoside is unique in its dual role as an amyloid promoter and cytoprotective agent, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
属性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXCTSYNLVRKO-JUIPTLLLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)
![methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2986021.png)
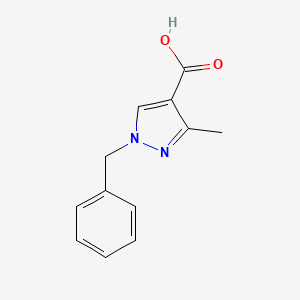
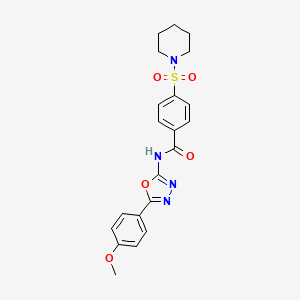
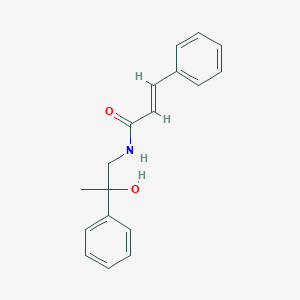
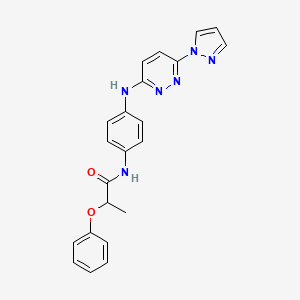
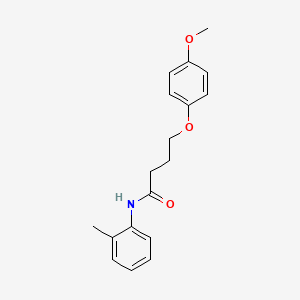
![N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2986031.png)
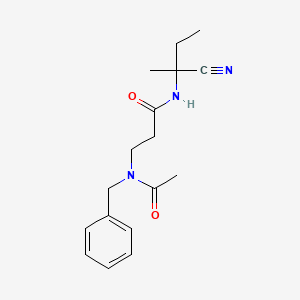
![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)
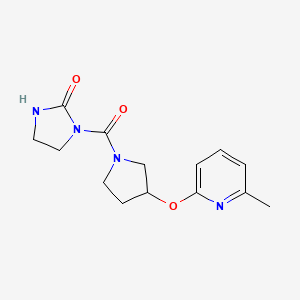
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2986039.png)
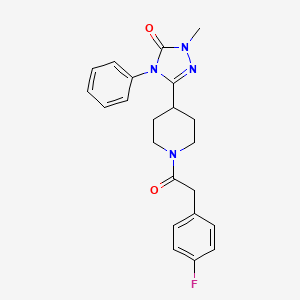
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2986043.png)
